2,2'-Dinitrobibenzyl

Descripción general

Descripción

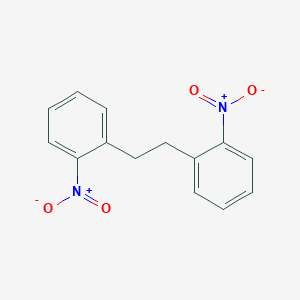

2,2'-Dinitrobibenzyl, also known as this compound, is a useful research compound. Its molecular formula is C14H12N2O4 and its molecular weight is 272.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85868. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

2,2’-Dinitrodibenzyl, also known as BIBENZYL, 2,2’-DINITRO-, 2,2’-Dinitrobibenzyl, or 1,2-Bis(2-nitrophenyl)ethane, is a complex organic compound. It’s known that it’s an intermediate in the synthesis of certain drugs .

Mode of Action

The mode of action of 2,2’-Dinitrodibenzyl involves a series of chemical reactions. The intramolecular cyclization (8-membered ring) of 2,2’-dinitrodibenzyl was achieved by electrochemical reduction in the presence of CO2 . The electrochemical behavior of the compound in acetonitrile changes from a reversible two-step 1-electron transfer process (in the absence of CO2) to an irreversible 8-electron transfer process (in the presence of CO2) .

Biochemical Pathways

It’s known that the compound is used in the synthesis of certain drugs, suggesting that it may play a role in various biochemical pathways related to these drugs .

Result of Action

As an intermediate in the synthesis of certain drugs, it likely contributes to the therapeutic effects of these drugs .

Action Environment

The action environment of 2,2’-Dinitrodibenzyl can influence its action, efficacy, and stability. For instance, the electrochemical reduction of 2,2’-Dinitrodibenzyl is influenced by the presence of CO2 . Additionally, the reaction temperature and time can be controlled to optimize the yield of the reaction .

Análisis Bioquímico

Biochemical Properties

2,2’-Dinitrodibenzyl plays a significant role in biochemical reactions, particularly in the synthesis of cyclic azobenzene analogues. These analogues are incorporated into biomolecules, facilitating various biochemical processes. The compound interacts with enzymes such as 2,3-dihydroxybenzoate decarboxylase, where it undergoes decarboxylation and carboxylation reactions . These interactions are crucial for understanding the catalytic mechanisms and enhancing the efficiency of reversible enzyme reactions.

Cellular Effects

2,2’-Dinitrodibenzyl influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s effects on cells are observed through its interaction with proteins and enzymes involved in these processes . For instance, it has been shown to modulate the activity of enzymes that play a role in lipid metabolism, thereby affecting cellular functions such as energy production and storage.

Molecular Mechanism

At the molecular level, 2,2’-Dinitrodibenzyl exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context . The compound’s ability to undergo electrochemical reduction in the presence of CO2 leads to the formation of cyclic intermediates, which are crucial for its biochemical activity . These interactions result in changes in gene expression and enzyme activity, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’-Dinitrodibenzyl change over time due to its stability and degradation properties. Studies have shown that the compound undergoes electrochemical reduction, leading to the formation of stable intermediates . These intermediates can have long-term effects on cellular function, as observed in both in vitro and in vivo studies. The stability of 2,2’-Dinitrodibenzyl is crucial for its sustained biochemical activity.

Dosage Effects in Animal Models

The effects of 2,2’-Dinitrodibenzyl vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses can lead to toxic or adverse effects . Studies have shown that the compound’s impact on enzyme activity and gene expression is dose-dependent, with threshold effects observed at specific concentrations.

Metabolic Pathways

2,2’-Dinitrodibenzyl is involved in various metabolic pathways, including those related to the degradation of aromatic compounds . The compound interacts with enzymes such as oxygenases, which facilitate its oxidative denitration and subsequent ring-fission. These metabolic pathways are essential for understanding the compound’s role in biochemical reactions and its overall impact on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, 2,2’-Dinitrodibenzyl is transported and distributed through interactions with membrane transporters and binding proteins . These transporters play a crucial role in the compound’s localization and accumulation in specific cellular compartments. The distribution of 2,2’-Dinitrodibenzyl affects its biochemical activity and overall efficacy in various biological processes.

Subcellular Localization

The subcellular localization of 2,2’-Dinitrodibenzyl is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles The compound’s activity and function are influenced by its localization within the cell, with specific effects observed in different subcellular regions

Actividad Biológica

2,2'-Dinitrobibenzyl (C14H12N2O4) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of ortho-nitrotoluene with formamide in the presence of sodium methoxide in paraffin oil. This method has been optimized to yield approximately 82.5% of the desired product through careful control of reaction conditions such as temperature and reactant ratios .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi. A study highlighted its effectiveness against Candida species by disrupting biofilm formation and cell membrane integrity .

2. Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has demonstrated cytotoxic effects on various cancer cell lines, including human lung adenocarcinoma (A549) and colorectal cancer (HT-29). The mechanism appears to involve apoptosis induction and cell cycle arrest .

3. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory activity, which may contribute to its therapeutic potential in treating inflammatory diseases. In vitro studies have shown that it can downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation .

Case Study 1: Antifungal Activity

In a controlled study, this compound was tested against clinical isolates of Candida. The results indicated a significant reduction in fungal viability at concentrations as low as 25 µg/mL. The compound's mechanism involved disruption of the fungal cell wall and membrane permeability .

Case Study 2: Anticancer Efficacy

A recent investigation assessed the efficacy of this compound in an orthotopic mouse model of lung cancer. The treatment resulted in a marked decrease in tumor size and weight compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Protein Kinases : It modulates signaling pathways by inhibiting specific protein kinases involved in cell proliferation and survival.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.

- Membrane Disruption : Its interaction with microbial membranes leads to increased permeability and subsequent cell death .

Summary Table of Biological Activities

Aplicaciones Científicas De Investigación

Organic Synthesis

DNB is widely utilized as a reagent in organic synthesis. It serves as an intermediate for the introduction of dinitro and dibenzyl moieties into complex organic molecules. This application is crucial for developing pharmaceuticals and agrochemicals .

Key Reactions:

- Nitration Reactions: DNB can participate in electrophilic aromatic substitution reactions, allowing for the modification of its nitro groups to generate various derivatives.

- Coupling Reactions: It acts as a substrate in coupling reactions to form larger molecular frameworks, which are essential in drug development.

Medicinal Chemistry

Research has indicated potential biological activities associated with DNB derivatives, particularly in the context of anticancer and antimicrobial properties. The nitro groups can be reduced to amines, which are often more biologically active .

Case Studies:

- Anticancer Activity: DNB derivatives have been investigated for their ability to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation.

- Antimicrobial Properties: Studies have shown that certain DNB derivatives exhibit significant antimicrobial activity against various pathogens, suggesting their potential as novel antibiotics.

Materials Science

DNB's structural properties make it suitable for applications in materials science, particularly in the development of organic electronic materials. Its derivatives have been explored for use in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) .

Applications in Electronics:

- OLEDs: The dibenzo[b,f]azepine skeleton derived from DNB has been recognized for its potential in OLEDs due to its favorable electronic properties.

- DSSCs: DNB-based compounds are being studied as dyes in DSSCs, where they can enhance light absorption and energy conversion efficiency.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Remarks |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecules | Key reagent for introducing dinitro/dibenzyl moieties |

| Medicinal Chemistry | Anticancer and antimicrobial agents | Potential drug candidates under investigation |

| Materials Science | OLEDs and DSSCs | Explored for enhancing electronic properties |

Propiedades

IUPAC Name |

1-nitro-2-[2-(2-nitrophenyl)ethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c17-15(18)13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16(19)20/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOZRPPSBVIHGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168736 | |

| Record name | 2,2'-Dinitrobibenzyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16968-19-7 | |

| Record name | 2,2′-Dinitrodibenzyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16968-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dinitrobibenzyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016968197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16968-19-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Dinitrobibenzyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,o'-dinitrobibenzyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 2,2'-Dinitrodibenzyl?

A1: 2,2'-Dinitrodibenzyl has the molecular formula C14H12N2O4. Its structure consists of two phenyl rings connected by an ethylene bridge, with each phenyl ring bearing a nitro group at the ortho position. The crystal structure reveals that the benzene rings within each molecule are coplanar. []

Q2: Are there efficient methods for synthesizing 2,2'-Dinitrodibenzyl?

A2: Several methods exist for synthesizing 2,2'-Dinitrodibenzyl. One approach involves the reaction of o-nitrobenzyl chloride with sodium metal in a condensation reaction, followed by reduction using iron in a mixture of water and ethanol. This method has shown promising yields and high purity. [] Another method involves the electrosynthesis of 2,2'-Dinitrodibenzyl from 2-Nitrobenzyl Bromide. []

Q3: What are the main applications of 2,2'-Dinitrodibenzyl?

A3: 2,2'-Dinitrodibenzyl is primarily used as an intermediate in the production of pharmaceuticals like the antiepileptic drug carbamazepine. [] It is also a precursor for the synthesis of cyclic azobenzene analogues, which are being explored for their potential in various applications, including incorporation into oligonucleotides, peptides, and polymers. []

Q4: Have there been studies on the environmental impact of 2,2'-Dinitrodibenzyl production?

A4: Yes, research has investigated methods for treating the effluent generated during 2,2'-Dinitrodibenzyl production. One study explored using modified attapulgite clay as an adsorbent to remove pollutants from the effluent, demonstrating its effectiveness compared to traditional methods. []

Q5: What is known about the electrochemical behavior of 2,2'-Dinitrodibenzyl?

A5: Research has delved into the electroreduction mechanism of 2,2'-Dinitrodibenzyl, particularly its intramolecular cyclization in the presence of CO2. This research aims to controllably synthesize diazocine compounds. []

Q6: Are there any documented methods for incorporating 2,2'-Dinitrodibenzyl derivatives into biological systems?

A6: Research has explored synthesizing cyclic azobenzene analogues from 2,2'-Dinitrodibenzyl for incorporation into biomolecules. This involves converting 2,2'-Dinitrodibenzyl into a cyclic azoxybenzene intermediate, which is then further modified to create various analogues, including carboxylic acid and phosphoramidite derivatives, for potential use in bioconjugation strategies. []

Q7: What is known about the photochemical properties of 2,2'-Dinitrodibenzyl derivatives?

A7: Studies have investigated the photoreactions of 1,2-bis(2-nitrophenyl)ethane (2,2'-Dinitrodibenzyl). [] Additionally, research has shown that a D-threoninol linked cyclic azobenzene amide, synthesized from a 2,2'-Dinitrodibenzyl derivative, undergoes photo-isomerization upon illumination. This property makes these cyclic azobenzene analogues promising candidates for applications like photoswitchable biomolecules and materials. []

Q8: Has 2,2'-Dinitrodibenzyl been used in the synthesis of isotopically labeled compounds?

A8: Yes, 2,2'-Dinitrodibenzyl has been employed in the synthesis of deuterium-labeled imipramine, a medication used to treat depression. The process involved converting 2,2'-Dinitrodibenzyl to a tetradeuterated derivative, which was then used to synthesize the final labeled imipramine. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.